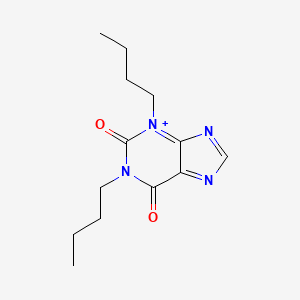

1,3-Dibutylpurin-3-ium-2,6-dione

Descripción

1,3-Dibutylpurin-3-ium-2,6-dione is a synthetic purine derivative characterized by a purine-2,6-dione core substituted with butyl groups at the 1- and 3-positions. The purine-2,6-dione scaffold is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition and receptor modulation due to its structural mimicry of endogenous purines like adenosine and guanine .

Propiedades

Fórmula molecular |

C13H19N4O2+ |

|---|---|

Peso molecular |

263.32 g/mol |

Nombre IUPAC |

1,3-dibutylpurin-3-ium-2,6-dione |

InChI |

InChI=1S/C13H19N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3/q+1 |

Clave InChI |

LGUNPPSQVNGGSQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1C(=O)C2=NC=NC2=[N+](C1=O)CCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibutylpurin-3-ium-2,6-dione typically involves the alkylation of purine derivatives. One common method is the reaction of purine with butyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of 1,3-Dibutylpurin-3-ium-2,6-dione may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dibutylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the butyl groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

Aplicaciones Científicas De Investigación

1,3-Dibutylpurin-3-ium-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1,3-Dibutylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as phosphodiesterases (PDEs), which play a role in various cellular processes. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 1,3-Dibutylpurin-3-ium-2,6-dione with structurally or functionally related compounds, emphasizing substituent effects, biochemical activity, and applications.

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives and Analogous Diones

Key Comparisons:

Substituent Effects on Lipophilicity and Bioavailability

- The butyl groups in 1,3-Dibutylpurin-3-ium-2,6-dione significantly increase lipophilicity compared to Etophylline, which contains a polar hydroxyethyl group . This may enhance tissue penetration but reduce aqueous solubility.

- In contrast, chromene-2,6-dione derivatives (e.g., compounds 82–95) incorporate aromatic and hydroxyl groups, favoring solubility but limiting metabolic stability compared to synthetic purine-diones .

Biochemical Activity While 1,3-Dibutylpurin-3-ium-2,6-dione lacks direct activity data, its structural analog (3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione) suggests that bulky alkyl groups may improve target selectivity in kinase inhibition . Dihydroxypyrido-pyrazine-1,6-dione derivatives (e.g., compound 46) demonstrate nanomolar potency, attributed to azole-based metal-binding motifs absent in purine-diones. This highlights the trade-off between core structure flexibility and potency .

Applications and Selectivity

- Purine-2,6-diones like Etophylline are used clinically (e.g., as bronchodilators), whereas pyrido-pyrazine-diones are explored for antiviral or anticancer applications due to their high potency .

- The synthetic nature of 1,3-Dibutylpurin-3-ium-2,6-dione may offer advantages over natural chromene-diones in terms of scalability and chemical stability .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Alkyl chain length and position critically influence purine-2,6-dione bioactivity. For example, butyl groups enhance membrane permeability but may reduce binding affinity compared to smaller substituents (e.g., methyl in Etophylline) .

- Pharmacokinetic Profiling: Purine-2,6-diones with bulky substituents, such as 1,3-Dibutylpurin-3-ium-2,6-dione, likely exhibit prolonged half-lives due to reduced renal clearance, a hypothesis supported by studies on similar lipophilic inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.